Nemonoxacin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O4 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i2D3 |

InChI Key |

AVPQPGFLVZTJOR-IYZCKYNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)N4C[C@H](C[C@@H](C4)N)C |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isotopic Analog of a Novel Antibiotic: Nemonoxacin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nemonoxacin-d3, a deuterated analog of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. This document details its chemical structure, mechanism of action, and relevant experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison.

Chemical Structure of this compound

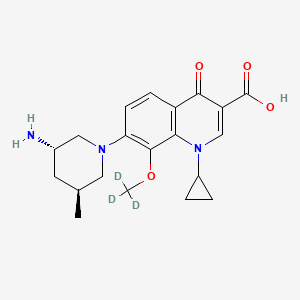

Nemonoxacin is a C-8-methoxy non-fluorinated quinolone. Its deuterated analog, this compound, has a molecular formula of C₂₀H₂₂D₃N₃O₄ and a molecular weight of approximately 374.45 g/mol . While the precise location of the three deuterium atoms is not publicly disclosed in certificates of analysis or literature, a common strategy in the synthesis of deuterated pharmaceuticals is to replace hydrogens at sites of metabolic activity to improve pharmacokinetic profiles. A plausible location for deuteration in the Nemonoxacin molecule is the C-8 methoxy group, a site susceptible to metabolism.

Therefore, a proposed chemical structure for this compound is presented below, with the deuterium atoms on the methoxy group.

Caption: Proposed chemical structure of this compound.

Mechanism of Action

Nemonoxacin, like other quinolone antibiotics, functions by inhibiting bacterial DNA synthesis.[1] This is achieved through a dual-targeting mechanism involving two essential type II topoisomerase enzymes: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE).

-

Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Nemonoxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.

-

Inhibition of Topoisomerase IV: Topoisomerase IV is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting this enzyme, Nemonoxacin prevents the proper segregation of replicated chromosomes, thereby halting cell division.

The C-8 methoxy group on the quinolone core is thought to enhance the dual-targeting activity of Nemonoxacin, contributing to its broad spectrum of activity and a reduced potential for the development of resistance.

Caption: Mechanism of action of Nemonoxacin.

Antibacterial Activity

Nemonoxacin exhibits broad-spectrum activity against a variety of Gram-positive, Gram-negative, and atypical pathogens. It is particularly potent against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |

| Staphylococcus aureus (MRSA) | 0.5 | 4 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.03 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.06 | 0.125 |

| Enterococcus faecalis | 0.5 | 2 |

| Haemophilus influenzae | 0.06 | 0.12 |

| Moraxella catarrhalis | ≤0.015 | ≤0.015 |

| Escherichia coli | 2 | 32 |

| Klebsiella pneumoniae | 1 | 16 |

| Acinetobacter baumannii | 0.5 | 2 |

| Pseudomonas aeruginosa | 8 | 32 |

MIC (Minimum Inhibitory Concentration) values are compiled from various in vitro studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of Nemonoxacin based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of Nemonoxacin that inhibits the visible growth of a microorganism.

Materials:

-

Nemonoxacin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Nemonoxacin Stock Solution: Prepare a stock solution of Nemonoxacin in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Nemonoxacin stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of Nemonoxacin concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation of Microtiter Plates: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is the lowest concentration of Nemonoxacin at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader.

Quality Control: The MICs for the quality control strains should fall within the acceptable ranges as defined by CLSI guidelines to ensure the validity of the results.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Conclusion

This compound is a valuable tool for researchers studying the pharmacokinetics and metabolism of Nemonoxacin. Its stable isotope label allows for precise quantification in biological matrices. The potent antibacterial activity of Nemonoxacin, particularly against resistant Gram-positive pathogens, underscores its potential as a significant advancement in the treatment of bacterial infections. This guide provides a foundational understanding of this compound for professionals in the field of drug development and microbiology.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nemonoxacin-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemonoxacin, a novel non-fluorinated quinolone antibiotic, has demonstrated broad-spectrum activity against a range of pathogens. Its deuterated analog, Nemonoxacin-d3, serves as a valuable tool in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated data for key properties, detailed experimental protocols for characterization, and visualizations of its mechanism of action and a general experimental workflow.

Introduction

Nemonoxacin is a C-8-methoxy non-fluorinated quinolone that exhibits potent antibacterial activity by targeting DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism contributes to its efficacy against resistant strains. The introduction of deuterium atoms in this compound creates a stable, isotopically labeled version of the parent compound. This makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of Nemonoxacin concentrations in biological matrices. This guide focuses on the core physical and chemical characteristics of this compound, providing essential data and methodologies for researchers in drug development.

Physical and Chemical Properties

Table 1: General and Chemical Properties

| Property | This compound | Nemonoxacin |

| Chemical Name | 7-[(3S,5S)-3-Amino-5-(methyl-d3)-piperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 7-[(3S,5S)-3-Amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3] |

| Molecular Formula | C₂₀H₂₂D₃N₃O₄[4] | C₂₀H₂₅N₃O₄[1][3][5] |

| Molecular Weight | 374.45 g/mol [4] | 371.44 g/mol [3][5] |

| CAS Number | Not available | 378746-64-6[3][5] |

| Appearance | Solid (Predicted) | White to off-white solid |

| Storage | Sealed in dry, 2-8°C[4] | Room temperature |

Table 2: Physicochemical Properties

| Property | This compound | Nemonoxacin |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in DMSO and water (with sonication)[6] |

| pKa | Data not available | Data not available |

| LogP | Data not available | 0.4 (Computed)[3] |

Mechanism of Action

Nemonoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][7] These enzymes are critical for DNA replication, repair, and recombination. By binding to these enzymes, Nemonoxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[2] The dual-targeting nature of Nemonoxacin is a key advantage, as it reduces the likelihood of the development of bacterial resistance.[8]

References

- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 2. who.int [who.int]

- 3. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. westlab.com [westlab.com]

Technical Guide: Isotopic Purity and Stability of Nemonoxacin-d3

Disclaimer: Specific experimental data on the isotopic purity and stability of Nemonoxacin-d3 is not publicly available. This guide is a hypothetical framework based on established analytical methodologies for deuterated pharmaceuticals and international regulatory guidelines. The presented data and protocols are illustrative and should be adapted for empirical validation.

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity. The development of deuterated analogues, such as this compound, is a strategy employed in drug discovery to potentially improve pharmacokinetic properties, such as metabolic stability and half-life, by leveraging the kinetic isotope effect. The substitution of hydrogen with deuterium at specific metabolic sites can slow down enzymatic degradation, leading to an enhanced therapeutic profile.

This technical guide provides a comprehensive overview of the core analytical requirements for characterizing this compound, focusing on isotopic purity and chemical stability. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of deuterated drug candidates.

Isotopic Purity of this compound

Isotopic purity is a critical quality attribute of any deuterated compound. It defines the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions and quantifies the presence of isotopic impurities (e.g., d0, d1, d2 species). High isotopic purity is essential to ensure consistent pharmacological and pharmacokinetic behavior and to minimize lot-to-lot variability.

Data Presentation: Isotopic Distribution of this compound

The isotopic distribution of a hypothetical batch of this compound, as determined by High-Resolution Mass Spectrometry (HRMS), is summarized below.

| Isotopologue | Relative Abundance (%) |

| Nemonoxacin-d0 | 0.15 |

| Nemonoxacin-d1 | 0.75 |

| Nemonoxacin-d2 | 2.50 |

| This compound | 96.50 |

| Nemonoxacin-d4 | 0.10 |

| Isotopic Purity | ≥ 95% |

Experimental Protocols for Isotopic Purity Determination

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for a comprehensive assessment of isotopic purity.[1][2][3]

1.1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method is used to determine the distribution of isotopologues and calculate the overall isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a UHPLC system.[4][5][6]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 150-1000.

-

Resolution: ≥ 60,000 FWHM.

-

Data Analysis: The relative abundance of each isotopologue (d0 to d4) is determined by integrating the area of its corresponding extracted ion chromatogram (EIC). The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all detected isotopologues.[7][8]

-

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the position of deuterium incorporation and to provide an orthogonal measure of isotopic enrichment.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Protocol:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Analysis: The absence or significant reduction of proton signals at the sites of deuteration confirms the location of the deuterium labels. The percentage of deuteration at a specific site can be estimated by comparing the integral of the residual proton signal to the integral of a non-deuterated proton signal within the molecule.

-

-

²H-NMR Protocol:

Visualization: Isotopic Purity Assessment Workflow

Caption: Workflow for the assessment of isotopic purity of this compound.

Stability of this compound

Stability testing is crucial to determine the shelf-life of the drug substance and to identify appropriate storage conditions. These studies evaluate how the quality of this compound varies over time under the influence of environmental factors like temperature, humidity, and light, as outlined in the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Data Presentation: Stability of this compound under Accelerated Conditions

The table below presents hypothetical stability data for a single batch of this compound under accelerated storage conditions (40°C / 75% RH).

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.5 |

| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.40 | 0.65 |

| Isotopic Purity (%) | ≥ 95.0 | 96.5 | 96.5 | 96.4 | 96.5 |

| Water Content (%) | NMT 0.5 | 0.2 | 0.2 | 0.3 | 0.3 |

NMT: Not More Than

Experimental Protocols for Stability Testing

Stability studies involve placing the drug substance in controlled environmental chambers and testing it at predetermined time points.

2.1. Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate this compound from its potential degradation products and impurities.

-

Instrumentation: HPLC or UHPLC system with a UV or PDA detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Gradient elution with a suitable buffer and organic solvent (e.g., phosphate buffer and acetonitrile).

-

Detection Wavelength: Determined by the UV maximum of Nemonoxacin.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

2.2. Storage Conditions

As per ICH Q1A(R2) guidelines, the following conditions are recommended for formal stability studies.[14]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12]

2.3. Stress Testing

Forced degradation studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[14]

-

Acid/Base Hydrolysis: Exposure to dilute HCl and NaOH at elevated temperatures.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures (e.g., 60°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Visualization: Logic Diagram for Stability Assessment

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. almacgroup.com [almacgroup.com]

- 5. almacgroup.com [almacgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. purple-diamond.com [purple-diamond.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. database.ich.org [database.ich.org]

Nemonoxacin-d3 supplier and certificate of analysis

For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Nemonoxacin-d3, including a list of suppliers, a summary of its physicochemical properties, and detailed experimental protocols for its analysis.

This compound is the deuterated analog of Nemonoxacin, a novel non-fluorinated quinolone antibiotic. It serves as a crucial internal standard for the quantitative analysis of Nemonoxacin in biological matrices during pharmacokinetic and metabolic studies. Its use allows for precise and accurate measurements by mass spectrometry. Nemonoxacin exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.

Suppliers of this compound

A number of chemical suppliers specialize in providing this compound for research purposes. Researchers can request a Certificate of Analysis (CoA) from these suppliers to confirm the identity, purity, and quality of the compound. A CoA typically includes detailed information from quality control testing.

Table 1: this compound Suppliers

| Supplier | Website | Certificate of Analysis Request |

| Toronto Research Chemicals | --INVALID-LINK-- | Available upon request |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Available upon request |

| ChemScene | --INVALID-LINK-- | Information available on product page |

| MedChemExpress | --INVALID-LINK-- | Information available on product page |

| LGC Standards | --INVALID-LINK-- | Information available on product page |

Physicochemical and Pharmacokinetic Data

The following table summarizes key quantitative data for Nemonoxacin. As this compound is used as an internal standard, its physicochemical properties are virtually identical to the unlabeled compound, with a slight increase in molecular weight due to the deuterium atoms. The pharmacokinetic data is for the parent compound, Nemonoxacin.

Table 2: Quantitative Data for Nemonoxacin

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₇N₃O₃ | [1] |

| Molecular Weight | 299.33 g/mol | [1] |

| Plasma Protein Binding | 44% to 48% | [1] |

| Mean Apparent Volume of Distribution | ~107.6 L | [1] |

| Mean Terminal Plasma Elimination Half-life | ~12.1 hours | [1] |

| Renal Excretion (unchanged drug) | 72.37% | [1] |

| Fecal Excretion (unchanged drug) | 6.11% | [1] |

| Lower Limit of Quantification (in human plasma) | 5 ng/mL | [2] |

| Linear Calibration Range (in human plasma) | 5-1000 ng/mL | [2] |

Experimental Protocol: Quantification of Nemonoxacin in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of Nemonoxacin in human plasma.[2] this compound would be used as the internal standard in this assay.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm)[2]

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water[2]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Nemonoxacin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the analyte)

-

This compound (Internal Standard): Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the internal standard)

-

4. Data Analysis

-

The concentration of Nemonoxacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of Nemonoxacin in the unknown samples is then interpolated from the calibration curve.

Visualizations

References

- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

Deuterated Nemonoxacin: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemonoxacin, a novel non-fluorinated quinolone antibiotic, has demonstrated broad-spectrum activity against a variety of clinically significant pathogens, including resistant strains.[1] Strategic isotopic substitution of hydrogen with deuterium in drug molecules, a process known as deuteration, has emerged as a valuable tool in drug development to enhance pharmacokinetic profiles and analytical performance. This technical guide explores the scientific rationale, potential applications, and experimental considerations for deuterated Nemonoxacin. While direct commercial availability of deuterated Nemonoxacin is not readily documented, this guide provides essential information for researchers interested in its synthesis and utilization, particularly as an internal standard in bioanalytical assays or for the development of a next-generation therapeutic with potentially improved metabolic stability.

Rationale for the Deuteration of Nemonoxacin

Deuteration involves the replacement of one or more hydrogen atoms in a molecule with its stable, heavier isotope, deuterium. This substitution can significantly impact the physicochemical and metabolic properties of a drug without altering its fundamental pharmacology.[2] The primary advantages of deuteration that are relevant to Nemonoxacin include:

-

Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of a C-H bond, leading to a longer drug half-life, reduced formation of metabolites, and potentially improved safety and efficacy.[3][4]

-

Enhanced Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can lead to increased drug exposure (AUC), lower peak concentrations (Cmax), and a more favorable dosing regimen.[4]

-

Utility as an Internal Standard: Deuterated analogs are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[5][6] Their chemical and physical properties are nearly identical to the analyte, ensuring similar extraction recovery and chromatographic behavior, which corrects for variability during sample processing and analysis.[5]

While Nemonoxacin is primarily excreted unchanged in the urine (60-75%), metabolism studies have indicated the formation of a minor metabolite (<5%).[7][8] Deuteration at specific sites could potentially modulate this metabolic pathway.

Potential Applications of Deuterated Nemonoxacin

As a Therapeutic Agent

A deuterated version of Nemonoxacin could potentially offer an improved therapeutic profile compared to the non-deuterated parent drug. The benefits could include a longer half-life, allowing for less frequent dosing and improved patient compliance. Furthermore, if any minor metabolites contribute to adverse effects, deuteration could reduce their formation.[2] The development of a deuterated Nemonoxacin as a new chemical entity could also provide an opportunity for extending patent life.[9]

As an Internal Standard in Bioanalytical Methods

The most immediate and common application for deuterated Nemonoxacin is as an internal standard for the accurate quantification of Nemonoxacin in biological matrices such as plasma, urine, and tissue samples.[5] The use of a stable isotope-labeled internal standard is crucial for robust and reliable bioanalytical methods, particularly for pharmacokinetic, toxicokinetic, and clinical studies.[6]

Quantitative Data: Pharmacokinetics of Nemonoxacin (Non-Deuterated)

The following table summarizes the key pharmacokinetic parameters of non-deuterated Nemonoxacin in healthy volunteers. This data serves as a baseline for evaluating the potential impact of deuteration.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7][10] |

| Elimination Half-Life (t½) | > 10 hours | [7][10] |

| Renal Excretion (unchanged drug) | 60-75% | [1][7] |

| Metabolism | Minor (<5% metabolite formation) | [8] |

| Effect of Food on Oral Absorption | Delayed Tmax, reduced Cmax and AUC | [8][10] |

Experimental Protocols

Synthesis of Deuterated Nemonoxacin

Bioanalytical Method for Nemonoxacin in Human Plasma using Deuterated Nemonoxacin as an Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nemonoxacin in human plasma.

4.2.1. Materials and Reagents

-

Nemonoxacin reference standard

-

Deuterated Nemonoxacin (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

4.2.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of internal standard working solution (deuterated Nemonoxacin in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of Nemonoxacin from endogenous plasma components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nemonoxacin: Precursor ion → Product ion (to be determined by infusion of the reference standard).

-

Deuterated Nemonoxacin: Precursor ion → Product ion (to be determined by infusion of the deuterated standard).

-

4.2.4. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations

Caption: Mechanism of action of Nemonoxacin.[11][12]

Caption: Experimental workflow for bioanalysis of Nemonoxacin.

References

- 1. dovepress.com [dovepress.com]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. scispace.com [scispace.com]

- 7. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 10. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]

- 12. What is Nemonoxacin Malate used for? [synapse.patsnap.com]

Nemonoxacin-d3: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nemonoxacin-d3, a deuterated form of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. This document details its chemical properties, mechanism of action, proposed synthesis, and relevant experimental protocols to support further research and development.

Core Compound Identification

A stable isotope-labeled version of Nemonoxacin, this compound, is a valuable tool in pharmacokinetic and metabolic studies.

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₂₀H₂₂D₃N₃O₄ |

| CAS Number | Not publicly available |

| Parent Compound | Nemonoxacin |

| Parent CAS Number | 378746-64-6[1][2][3][4] |

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Nemonoxacin exerts its potent bactericidal activity by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] This dual-targeting mechanism is crucial for its broad-spectrum efficacy, including activity against resistant pathogens.

The inhibition of these enzymes disrupts critical cellular processes:

-

DNA Gyrase Inhibition: Prevents the negative supercoiling of DNA, which is essential for the initiation of DNA replication and transcription.

-

Topoisomerase IV Inhibition: Interferes with the separation of interlinked daughter chromosomes following DNA replication, thereby halting cell division.

This dual-action mechanism is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2] The structural modifications in Nemonoxacin, such as the C-8 methoxy group, enhance its binding affinity to these target enzymes, even in bacteria with mutations that confer resistance to other quinolones.

References

A Comprehensive Pharmacological Profile of Nemonoxacin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Nemonoxacin is a novel, non-fluorinated quinolone (NFQ) antibiotic distinguished by a C-8-methoxy substitution on the quinolone nucleus. This structural modification enhances its activity against a broad spectrum of pathogens, particularly Gram-positive bacteria, and reduces the potential for resistance development.[1][2] It has demonstrated significant efficacy in treating community-acquired pneumonia (CAP) and is available in both oral and intravenous formulations.[1][3][4] This guide provides a detailed overview of its pharmacological properties, supported by preclinical and clinical data.

Mechanism of Action

Nemonoxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[5][6] Its primary mechanism involves a dual-targeting action:

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a necessary step for DNA replication. Nemonoxacin binds to the DNA-gyrase complex, trapping the enzyme and leading to double-stranded DNA breaks.[7]

-

Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition by nemonoxacin prevents chromosomal segregation, thereby halting cell division.[6][7]

This dual-target mechanism is a key advantage, as it significantly lowers the probability of resistance arising from a single-point mutation in either target enzyme.[3] The C-8-methoxy group on its structure is associated with improved activity and a reduced propensity for selecting resistant mutants compared to older fluoroquinolones.[1]

In Vitro Activity

Nemonoxacin exhibits potent, broad-spectrum in vitro activity against Gram-positive, Gram-negative, and atypical pathogens. It is notably more active against most Gram-positive cocci than levofloxacin and moxifloxacin.[8][9]

Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) of Nemonoxacin

| Organism (Resistance Profile) | Nemonoxacin | Levofloxacin | Moxifloxacin | Ciprofloxacin |

|---|---|---|---|---|

| Streptococcus pneumoniae | ||||

| All Isolates | 0.015 / 0.015 [9] | 1 / 1 | 0.12 / 0.12 | 1 / 2 |

| Penicillin-Resistant (PRSP) | 0.03 / 0.03 [9] | 1 / 1 | 0.12 / 0.12 | 2 / 2 |

| Staphylococcus aureus | ||||

| Methicillin-Susceptible (MSSA) | 0.03 / 0.06 [10] | 0.25 / 0.5 | 0.06 / 0.12 | 0.5 / 1 |

| Community-Acquired MRSA (CA-MRSA) | 0.25 / 0.5 [9] | 2 / 8 | 0.25 / 1 | 8 / >16 |

| Hospital-Acquired MRSA (HA-MRSA) | 0.5 / 4 [9] | ≥32 / ≥32 | 4 / 8 | ≥16 / ≥16 |

| Ciprofloxacin-Resistant MRSA | 1 / 1 [11] | - | - | - |

| Staphylococcus epidermidis | ||||

| Methicillin-Resistant (MRSE) | 0.5 / 2 [9] | 8 / 16 | 2 / 4 | >16 / >16 |

| Enterococcus faecalis | 0.5 / 1 [9] | 4 / 8 | 2 / 4 | 2 / 4 |

| Mycoplasma pneumoniae | 0.125 / 0.25 [12] | 0.5 / 0.5 | 0.125 / 0.25 | 1 / 1 |

| Escherichia coli | ≤0.015 / 32 [9] | ≤0.12 / 32 | ≤0.03 / 8 | ≤0.015 / >16 |

| Klebsiella pneumoniae | ≤0.015 / 2 [9] | ≤0.12 / 1 | ≤0.03 / 0.5 | ≤0.015 / 0.25 |

Data compiled from multiple in vitro surveillance studies.[9][10][11][12]

In Vivo Efficacy

The potent in vitro activity of nemonoxacin translates to significant efficacy in murine infection models. Studies have consistently shown its superiority over levofloxacin, particularly against infections caused by resistant Gram-positive pathogens.[2][13]

Table 2: In Vivo Efficacy (ED₅₀ in mg/kg) in Murine Systemic Infection Models

| Pathogen (Resistance Profile) | Nemonoxacin (ED₅₀) | Levofloxacin (ED₅₀) | Fold Advantage |

|---|---|---|---|

| S. aureus (MSSA) | 2.08 | 9.87 | 4.7x |

| S. aureus (MRSA) | 2.59 | 13.91 | 5.4x |

| S. capitis (Levofloxacin-R MRSC) | 2.52 | 42.66 | 16.9x |

| S. pneumoniae (PISP) | 5.47 | 10.33 | 1.9x |

| S. pneumoniae (PRSP) | 3.68 - 5.28 | 10.21 - 10.45 | ~2x |

| E. faecalis (VRE) | 15.16 | 30.32 | 2.0x |

| E. coli | 3.13 - 5.28 | 0.63 - 1.25 | - |

Data from murine peritonitis models. ED₅₀ represents the dose required to protect 50% of mice from lethal infection.[2][13]

In a mouse pulmonary infection model with a penicillin-resistant S. pneumoniae (PRSP) strain, nemonoxacin demonstrated higher activity in reducing bacterial load in the lungs compared to levofloxacin at equivalent doses.[1]

Pharmacokinetics

Nemonoxacin exhibits a favorable pharmacokinetic profile that supports a once-daily dosing regimen.[3][14] It is characterized by rapid oral absorption, extensive tissue distribution, and a long elimination half-life.

Table 3: Key Pharmacokinetic Parameters of Nemonoxacin in Healthy Volunteers | Parameter | Oral Formulation | Intravenous (IV) Formulation | | :--- | :--- | :--- | | Dose | 500 mg (single) [14] | 750 mg (single) [14] | 500 mg (single) [15] | 750 mg (single) [15] | | Tₘₐₓ (h) | 1 - 2 | 1 - 2 | End of Infusion | End of Infusion | | Cₘₐₓ (µg/mL) | ~2.9 | ~4.7 | 7.15 | 11.03 | | AUC₀₋₂₄ (µg·h/mL) | ~29.5 (AUC₀₋∞) | ~52.8 (AUC₀₋∞) | ~39.3 (AUC₀₋₇₂) | ~62.0 (AUC₀₋₇₂) | | t₁/₂ (h) | ~10 - 16 | ~10 - 16 | ~10.9 | ~10.5 | | Plasma Protein Binding | ~16%[14][16] | ~16%[14][16] | ~16%[14][16] | ~16%[14][16] | | Urinary Excretion (% unchanged) | ~37 - 58% (multiple dose)[17] | ~65 - 77% (within 72h)[15] | | Food Effect (Oral) | Cₘₐₓ ↓ 46%, AUC ↓ 27%[17] | - | - | - |

-

Absorption: Nemonoxacin is rapidly and completely absorbed after oral administration, with an absolute bioavailability approaching 100%.[3] While food reduces the rate and extent of absorption, the free AUC/MIC₉₀ ratio remains well above the threshold required for efficacy against most target pathogens.[17]

-

Distribution: The drug is widely distributed into tissues, with concentrations in alveolar epithelial lining fluid reaching over four times those in plasma, making it highly suitable for treating respiratory infections.[3] It also achieves high concentrations in skin and soft tissues.[18]

-

Excretion: Nemonoxacin is primarily eliminated unchanged by the kidneys, with approximately 60-77% of an administered dose recovered in the urine.[1][3][15]

Pharmacodynamics

The antibacterial activity of nemonoxacin is concentration-dependent.[8] The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with its efficacy is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (ƒAUC₀₋₂₄/MIC).[19][20]

In a neutropenic murine lung infection model against S. pneumoniae, the following ƒAUC₀₋₂₄/MIC targets were established:

Monte Carlo simulations based on human pharmacokinetic data predict that standard doses of 500 mg and 750 mg achieve a high probability of target attainment (PTA >90%) against S. pneumoniae isolates with MICs ≤0.5 mg/L and ≤1 mg/L, respectively.[16][20]

Clinical Efficacy and Safety

Nemonoxacin has been extensively studied in clinical trials for the treatment of community-acquired pneumonia (CAP), demonstrating non-inferiority to levofloxacin.

Table 4: Clinical and Microbiological Efficacy in Phase III CAP Trials

| Trial Parameter | Nemonoxacin (IV)[4] | Levofloxacin (IV)[4] | Nemonoxacin (Oral)[21] | Levofloxacin (Oral)[21] |

|---|---|---|---|---|

| Dosage | 500 mg QD | 500 mg QD | 500 mg or 750 mg QD | 500 mg QD |

| Population | mITT* | mITT* | ITT** | ITT** |

| Clinical Cure Rate | 91.8% | 85.7% | 91.0% (500mg) | 91.2% |

| (at Test-of-Cure) | (279/304) | (138/161) | 92.4% (750mg) | (83/91) |

| Microbiological Success | 88.8% | 87.8% | 90.9% (500mg) | 92.3% |

| (at Test-of-Cure) | (95/107) | (43/49) | 94.7% (750mg) | (24/26) |

**mITT: modified Intent-to-Treat population. *ITT: Intent-to-Treat population.

Safety Profile: Nemonoxacin is generally safe and well-tolerated.[17][22] The most frequently reported adverse events are mild to moderate in severity and include:

Importantly, preclinical and clinical studies have shown a lack of significant effects on QT interval prolongation, glucose homeostasis, or hepatotoxicity, which are concerns associated with some other quinolones.[1][14]

Resistance Profile

Nemonoxacin has a low propensity for resistance development due to two primary factors:

-

Dual-Target Activity: As previously described, simultaneous inhibition of both DNA gyrase and topoisomerase IV means that mutations in both target genes are typically required for a significant increase in MIC.[3]

-

High Genetic Barrier: For some pathogens, mutations in three different genes (gyrA, gyrB, and parC) are necessary to confer significant resistance, a higher barrier than for many existing fluoroquinolones.[22]

Furthermore, in vitro studies have demonstrated that nemonoxacin can act synergistically with vancomycin against MRSA, enhancing bactericidal activity and suppressing the emergence of vancomycin-resistant mutants.[3][23]

Experimental Protocols

MIC Determination Protocol

The in vitro activity of nemonoxacin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Drug Dilution: Nemonoxacin and comparator agents are prepared in two-fold serial dilutions in cation-adjusted Mueller-Hinton broth.

-

Inoculation: 96-well microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.

-

Incubation: Plates are incubated at 35°C for 16-20 hours (20-24 hours for S. pneumoniae).

-

Endpoint Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Murine Systemic Infection (Peritonitis) Model Protocol

This model is used to assess the in vivo efficacy (ED₅₀) of an antibiotic.[2][13]

-

Animal Model: Specific-pathogen-free mice (e.g., ICR or BALB/c strain) are used.

-

Infection: Mice are challenged via intraperitoneal (i.p.) injection with a lethal dose of a bacterial pathogen (e.g., MRSA, PRSP) suspended in a mucin-containing solution to enhance virulence.

-

Treatment: Nemonoxacin and comparator drugs are administered subcutaneously or orally at various dose levels, typically at 1 and 5 hours post-infection. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality over a period of 7 days.

-

Endpoint Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected mice from death, is calculated using the probit analysis method.

Phase III Clinical Trial Workflow for CAP

The efficacy and safety of nemonoxacin for CAP were established in multicenter, randomized, double-blind, non-inferiority trials.[4][21]

Conclusion

Nemonoxacin possesses a highly favorable pharmacological profile, characterized by a dual-target mechanism of action, potent in vitro and in vivo activity against key respiratory pathogens including resistant strains, and a pharmacokinetic profile that supports convenient once-daily dosing. Clinical trials have confirmed its non-inferiority to standard-of-care fluoroquinolones in treating community-acquired pneumonia, coupled with a commendable safety profile. Its high genetic barrier to resistance makes it a durable and valuable therapeutic agent in an era of increasing antimicrobial resistance.

References

- 1. dovepress.com [dovepress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 4. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous nemonoxacin malate vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nemonoxacin - Wikipedia [en.wikipedia.org]

- 6. What is Nemonoxacin Malate used for? [synapse.patsnap.com]

- 7. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. In vivo antibacterial activity of nemonoxacin, a novel non-fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety, Tolerability, and Pharmacokinetics of Intravenous Nemonoxacin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae [frontiersin.org]

- 20. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Activity of Nemonoxacin Against Resistant Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in-vitro activity against a broad spectrum of clinically significant bacteria, including strains resistant to other classes of antibiotics. This technical guide provides an in-depth overview of its efficacy against key resistant pathogens, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant resistance pathways.

Quantitative In-Vitro Activity of Nemonoxacin

The following tables summarize the minimum inhibitory concentration (MIC) data for Nemonoxacin against various resistant bacterial isolates. MIC values are presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) in µg/mL.

Table 1: In-Vitro Activity of Nemonoxacin against Staphylococcus aureus

| Organism | Resistance Phenotype | Nemonoxacin MIC₅₀ (µg/mL) | Nemonoxacin MIC₉₀ (µg/mL) | Comparator Agents MIC₉₀ (µg/mL) |

| S. aureus | Methicillin-Susceptible (MSSA) | 0.03 | ≤0.03 - 0.12 | Ciprofloxacin: 0.5, Levofloxacin: 1, Moxifloxacin: 0.12 |

| S. aureus | Methicillin-Resistant (MRSA) | 0.25 - 0.5 | 0.5 - 4 | Ciprofloxacin: ≥16, Levofloxacin: ≥32, Moxifloxacin: 8 |

| S. aureus | Ciprofloxacin-Susceptible MRSA | ≤0.03 | ≤0.03 | - |

| S. aureus | Ciprofloxacin-Resistant MRSA | 0.5 | 1 | - |

| S. aureus | Community-Acquired MRSA (CA-MRSA) | 0.06 - 0.25 | 0.06 - 0.5 | - |

| S. aureus | Vancomycin-Intermediate (VISA) | - | 2 | - |

Data compiled from multiple in-vitro studies.[1][2][3][4][5]

Table 2: In-Vitro Activity of Nemonoxacin against Streptococcus pneumoniae

| Organism | Resistance Phenotype | Nemonoxacin MIC₅₀ (µg/mL) | Nemonoxacin MIC₉₀ (µg/mL) | Comparator Agents MIC₉₀ (µg/mL) |

| S. pneumoniae | All isolates | - | 0.015 - 0.06 | Levofloxacin: 2, Moxifloxacin: 0.25, Gemifloxacin: ~0.06 |

| S. pneumoniae | Penicillin-Resistant (PRSP) | - | 0.03 | - |

| S. pneumoniae | Levofloxacin-Non-Susceptible | - | - | Nemonoxacin demonstrated 32- to 64-fold higher activity than levofloxacin.[2][5] |

Data compiled from multiple in-vitro studies.[2][5][6][7]

Table 3: In-Vitro Activity of Nemonoxacin against Enterococcus Species

| Organism | Resistance Phenotype | Nemonoxacin MIC₅₀ (µg/mL) | Nemonoxacin MIC₉₀ (µg/mL) | Comparator Agents MIC₉₀ (µg/mL) |

| Enterococcus faecalis | Vancomycin-Susceptible | - | 1 - 2 | - |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | 4 | - |

| Enterococcus faecium | Vancomycin-Susceptible | - | 4 | - |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 16 | - |

Data compiled from an in-vitro study.[2][5]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to evaluate the antibacterial activity of Nemonoxacin.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Preparation of Nemonoxacin Stock Solution:

-

A stock solution of Nemonoxacin is prepared by dissolving the pure powder in a suitable solvent (e.g., sterile deionized water or a buffer solution as specified by the manufacturer) to a concentration of 10,000 mg/L.

-

Further dilutions are made to create working stock solutions (e.g., 1000 mg/L and 100 mg/L).

-

Stock solutions may be filter-sterilized using a 0.2 µm pore size filter, ensuring the antibiotic does not bind to the filter material.

-

-

Preparation of Microtiter Plates:

-

A series of two-fold serial dilutions of Nemonoxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

The final volume in each well is typically 100 µL, with antibiotic concentrations ranging from a clinically relevant maximum to a minimum.

-

-

Inoculum Preparation:

-

The bacterial isolate to be tested is grown on an appropriate agar medium to obtain isolated colonies.

-

Several colonies are used to inoculate a sterile saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Incubation:

-

The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is determined as the lowest concentration of Nemonoxacin that completely inhibits visible growth of the organism.

-

Reading can be done visually or with a microplate reader.

-

A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for quality control.

-

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of Nemonoxacin over time.

-

Preparation:

-

Prepare tubes or flasks containing CAMHB with Nemonoxacin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

-

A growth control tube without any antibiotic is also prepared.

-

-

Inoculation:

-

Each tube is inoculated with the test organism to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Sampling and Viable Counts:

-

Immediately after inoculation (time 0) and at specified time points thereafter (e.g., 1, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each tube.

-

Serial dilutions of the aliquots are prepared in sterile saline.

-

A specific volume of each dilution is plated onto an appropriate agar medium.

-

-

Incubation and Colony Counting:

-

The agar plates are incubated at 35-37°C for 18-24 hours.

-

The number of colonies on each plate is counted, and the CFU/mL for each time point is calculated.

-

-

Data Analysis:

-

The results are plotted as log₁₀ CFU/mL versus time.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.

-

Post-Antibiotic Effect (PAE) Determination

The PAE measures the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

-

Exposure Phase:

-

A logarithmic-phase bacterial culture is divided into a test and a control group.

-

The test culture is exposed to a specific concentration of Nemonoxacin (e.g., a multiple of the MIC) for a defined period (e.g., 1-2 hours).

-

The control culture is incubated under the same conditions without the antibiotic.

-

-

Antibiotic Removal:

-

After the exposure period, the antibiotic is removed from the test culture. This can be achieved by a 1:1000 dilution in fresh, pre-warmed broth or by centrifugation and resuspension of the bacterial pellet in fresh medium.

-

The control culture undergoes the same dilution or washing procedure.

-

-

Regrowth Monitoring:

-

Viable counts (CFU/mL) of both the test and control cultures are determined at regular intervals (e.g., every hour) until the turbidity of the control culture reaches a predetermined level.

-

-

PAE Calculation:

-

The PAE is calculated using the formula: PAE = T - C

-

T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

-

C is the time required for the viable count of the untreated control culture to increase by 1 log₁₀.

-

-

Visualizations of Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Nemonoxacin and the pathways of bacterial resistance.

Caption: Dual inhibitory mechanism of Nemonoxacin on bacterial DNA gyrase and topoisomerase IV.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Key mechanisms contributing to bacterial resistance to fluoroquinolones.

References

- 1. journals.asm.org [journals.asm.org]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cgspace.cgiar.org [cgspace.cgiar.org]

- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 7. The post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Nemonoxacin in Human Plasma Using Nemonoxacin-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nemonoxacin in human plasma. The method utilizes a stable isotope-labeled internal standard, Nemonoxacin-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation method is employed for sample preparation, allowing for a high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Accurate measurement of Nemonoxacin concentrations in biological matrices is crucial for its clinical development and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This document provides a detailed protocol for the LC-MS/MS analysis of Nemonoxacin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Nemonoxacin reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Waters XBridge C18, 2.5 µm, 2.1 x 50 mm or equivalent

Standard Solutions Preparation

Stock solutions of Nemonoxacin (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at a concentration of 100 ng/mL in the same diluent. All solutions were stored at 2-8°C.

Sample Preparation

-

Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

-

To 50 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Waters XBridge C18, 2.5 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 15 |

| 0.5 | 15 |

| 2.5 | 90 |

| 3.0 | 90 |

| 3.1 | 15 |

| 4.0 | 15 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | |

| Analyte | Q1 Mass (m/z) |

| Nemonoxacin | 372.2 |

| This compound (IS) | 375.2 |

Note: The fragmentation of quinolones often involves the loss of water and carbon dioxide from the quinolone core, as well as fragmentation of the C-7 substituent.[2][3] The proposed transitions are based on these common fragmentation patterns.

Results and Discussion

Method Validation

The method was validated according to the FDA guidance for bioanalytical method validation.[4][5][6][7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for Nemonoxacin in human plasma. A weighted (1/x²) linear regression was used to fit the data. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | R² |

| Nemonoxacin | 1 - 2000 | y = 0.025x + 0.003 | >0.995 |

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The results are summarized in Table 2. The precision (%CV) was within 15% and the accuracy (%Bias) was within ±15% for all QC levels, demonstrating the reliability of the method.

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day %CV (n=6) | Intra-day %Bias (n=6) | Inter-day %CV (n=18) | Inter-day %Bias (n=18) |

| LLOQ | 1 | 8.5 | -3.2 | 10.2 | -1.8 |

| Low | 3 | 6.2 | 1.5 | 7.8 | 2.1 |

| Mid | 150 | 4.1 | -0.8 | 5.5 | -0.5 |

| High | 1500 | 3.5 | 2.3 | 4.9 | 1.9 |

Recovery and Matrix Effect

The extraction recovery of Nemonoxacin and this compound was consistent across the QC levels. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples to those of neat solutions. The use of the deuterated internal standard effectively compensated for any matrix-induced ion suppression or enhancement.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Nemonoxacin Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.1 | 93.5 | 98.5 |

| High | 1500 | 94.3 | 95.1 | 99.2 |

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

Application Note: High-Throughput Quantification of Nemonoxacin in Human Plasma using Nemonoxacin-d3 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nemonoxacin in human plasma. The use of a stable isotope-labeled internal standard, Nemonoxacin-d3, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The protocol employs a simple protein precipitation step for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting.

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against various pathogens. To support its clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity for this purpose. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby correcting for matrix effects and other sources of analytical variability. This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and method validation for the quantification of Nemonoxacin in human plasma using this compound as the internal standard.

Experimental Protocol

Materials and Reagents

-

Nemonoxacin reference standard

-

This compound internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with K2EDTA as anticoagulant)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Nemonoxacin: Accurately weigh and dissolve the reference standard in methanol.

-

This compound (IS): Accurately weigh and dissolve the standard in methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Nemonoxacin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Precipitation Solution:

-

Acetonitrile containing 0.1% formic acid and 100 ng/mL of this compound.

-

Sample Preparation

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Vortex each sample to ensure homogeneity.

-

Pipette 50 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the cold precipitation solution (containing the internal standard) to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 reversed-phase, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 5 minutes |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Dwell Time | 100 ms |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Nemonoxacin | 372.2 | 328.2 | 25 |

| 372.2 | 284.2 | 35 |

| this compound | 375.2 | 331.2 | 25 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Method Validation Summary

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The calibration curve was linear over the range of 5 to 2000 ng/mL with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at four QC levels (Lower Limit of Quantification, Low, Mid, and High). All results were within the acceptance criteria of ±15% (±20% for LLOQ).

-

Selectivity: No significant interfering peaks were observed at the retention times of Nemonoxacin and this compound in blank plasma samples from six different sources.

-

Matrix Effect: The matrix effect was found to be minimal and compensated for by the use of the deuterated internal standard.

-

Stability: Nemonoxacin was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

Table 2: Calibration Curve Parameters

| Parameter | Value |

|---|---|

| Concentration Range (ng/mL) | 5 - 2000 |

| Regression Model | Linear, 1/x² weighted |

| Correlation Coefficient (r²) | > 0.995 |

Table 3: Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 5 | 4.8 | 96.0 | 8.5 |

| Low | 15 | 15.3 | 102.0 | 6.2 |

| Mid | 200 | 195.8 | 97.9 | 4.1 |

| High | 1600 | 1625.6 | 101.6 | 3.5 |

Visualizations

Caption: Experimental workflow for Nemonoxacin quantification in plasma.

Caption: Principle of stable isotope-labeled internal standard correction.

Bioanalytical Method for Nemonoxacin Quantification in Biological Matrices using Nemonoxacin-d3 as an Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and validation of a robust and sensitive bioanalytical method for the quantification of Nemonoxacin in biological matrices, specifically plasma and urine. The method employs a stable isotope-labeled internal standard, Nemonoxacin-d3, and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric conditions are provided, along with a summary of validation parameters as per regulatory guidelines.

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against various pathogens.[1] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision. This application note details a complete workflow for the bioanalytical method development and validation of Nemonoxacin using this compound.

Experimental Protocols

Materials and Reagents

-

Nemonoxacin reference standard (Purity ≥98%)

-

This compound internal standard (Purity ≥98%, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Human urine

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

Stock and Working Solutions Preparation

-

Nemonoxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Nemonoxacin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Nemonoxacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and inject into the LC-MS/MS system.

-

Aliquot 200 µL of urine sample into a glass tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex briefly.

-

Load the sample onto a supported liquid extraction cartridge or plate.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes with 1 mL of methyl tert-butyl ether (MTBE).

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Vortex and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |